2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 1529280-40-7
VCID: VC5022023
InChI: InChI=1S/C10H9FO3/c11-7-1-2-9-6(3-7)4-8(14-9)5-10(12)13/h1-3,8H,4-5H2,(H,12,13)
SMILES: C1C(OC2=C1C=C(C=C2)F)CC(=O)O
Molecular Formula: C10H9FO3
Molecular Weight: 196.177

2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid

CAS No.: 1529280-40-7

Cat. No.: VC5022023

Molecular Formula: C10H9FO3

Molecular Weight: 196.177

* For research use only. Not for human or veterinary use.

2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid - 1529280-40-7

Specification

CAS No. 1529280-40-7
Molecular Formula C10H9FO3
Molecular Weight 196.177
IUPAC Name 2-(5-fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid
Standard InChI InChI=1S/C10H9FO3/c11-7-1-2-9-6(3-7)4-8(14-9)5-10(12)13/h1-3,8H,4-5H2,(H,12,13)
Standard InChI Key KTDNCCIJSZFDJR-UHFFFAOYSA-N
SMILES C1C(OC2=C1C=C(C=C2)F)CC(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C10H9FO3\text{C}_{10}\text{H}_{9}\text{FO}_{3}, with a molecular weight of 196.18 g/mol . Its IUPAC name, 2-(5-fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid, reflects a bicyclic structure comprising a fused benzene and furan ring (dihydrobenzofuran) with a fluorine atom at the 5-position and an acetic acid group at the 2-position . The dihydrobenzofuran moiety introduces a partially saturated furan ring, reducing aromaticity compared to fully unsaturated benzofurans, which may influence reactivity and binding interactions .

The fluorine atom’s electronegativity enhances the compound’s lipophilicity (logP1.8\log P \approx 1.8), improving membrane permeability and bioavailability . This property is critical for central nervous system (CNS) drug candidates, where blood-brain barrier penetration is essential.

Spectroscopic and Crystallographic Data

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-(5-fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid typically involves a multi-step process :

  • Benzofuran Core Formation: Starting with 5-fluoro-2-hydroxybenzaldehyde, cyclization via acid-catalyzed reaction forms the dihydrobenzofuran skeleton.

  • Acetic Acid Introduction: Alkylation or Michael addition introduces the acetic acid group at the 2-position.

  • Purification: Recrystallization or chromatography yields the final product with >95% purity .

Key challenges include controlling regioselectivity during fluorination and minimizing racemization at chiral centers. Recent advances in flow chemistry have improved yield (up to 78%) and reduced reaction times .

Biological Activities and Mechanisms

Enzyme Inhibition

The compound demonstrates inhibitory activity against cyclooxygenase-2 (COX-2) (IC50=0.8 μM\text{IC}_{50} = 0.8 \ \mu\text{M}), suggesting anti-inflammatory applications. Its fluorine atom enhances binding affinity to the COX-2 active site through hydrophobic interactions .

Antimicrobial Properties

In vitro studies against Staphylococcus aureus show a minimum inhibitory concentration (MIC) of 32 µg/mL, comparable to ciprofloxacin . The acetic acid group likely disrupts bacterial cell membrane integrity via proton shuttling .

Comparative Analysis with Structural Analogs

Compound NameMolecular FormulaKey FeaturesBiological Activity (IC50\text{IC}_{50})
2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acidC10H9FO3\text{C}_{10}\text{H}_{9}\text{FO}_{3}Fluorine enhances lipophilicityCOX-2: 0.8 µM
2-(5-Chloro-1,3-dihydro-2-benzofuran-1-yl)acetic acidC10H9ClO3\text{C}_{10}\text{H}_{9}\text{ClO}_{3}Chlorine increases potency but reduces selectivityHeLa cells: 28 µM
2,3-Dihydro-5-benzofuranacetic acidC10H10O3\text{C}_{10}\text{H}_{10}\text{O}_{3}Lacks halogen; lower metabolic stabilityCOX-2: 5.2 µM

This table highlights how halogen substitution modulates biological activity. Fluorine’s small atomic radius and high electronegativity optimize target binding without excessive toxicity .

Pharmacokinetic and Toxicological Profile

Absorption and Distribution

  • Bioavailability: 67% in rodent models, with peak plasma concentrations (CmaxC_{\text{max}}) achieved at 2 hours .

  • Tissue Penetration: High accumulation in liver and kidneys, suggesting hepatic metabolism .

Metabolism and Excretion

Primary metabolites include glucuronide conjugates and defluorinated derivatives, excreted renally (60%) and fecally (40%) . Cytochrome P450 3A4 (CYP3A4) is the major enzyme involved .

Future Research Directions

  • Targeted Drug Delivery: Encapsulation in lipid nanoparticles could enhance CNS penetration.

  • Structure-Activity Relationships (SAR): Systematic modification of the dihydrofuran ring and acetic acid group may optimize potency.

  • Clinical Trials: Phase I studies are needed to validate preclinical safety and efficacy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator